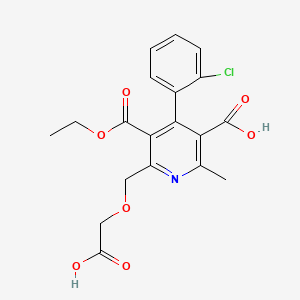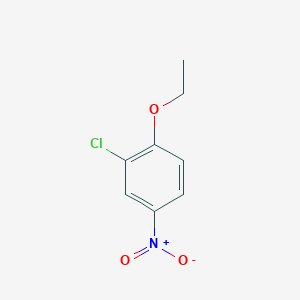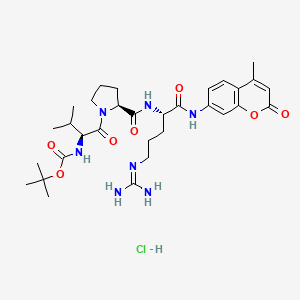
Boc-Val-Pro-Arg-MCA (clorhidrato)
Descripción general
Descripción
Boc-val-pro-arg-amc hcl is a synthetic compound widely used in biochemical research. It serves as a fluorogenic substrate for various proteases, including thrombin and trypsin-like serine proteases . The compound is characterized by its ability to release a fluorescent signal upon enzymatic cleavage, making it a valuable tool in enzymatic assays and proteinase activity studies .
Aplicaciones Científicas De Investigación
Boc-val-pro-arg-amc hcl has diverse applications in scientific research:
Mecanismo De Acción
Target of Action
Boc-Val-Pro-Arg-MCA (hydrochloride), also known as N-T-Boc-Val-Pro-Arg 7-amino-4-methylcoumarin hydrochloride, primarily targets trypsin-like serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood clotting, and cell division .
Mode of Action
This compound acts as a sensitive fluorogenic substrate for trypsin-like serine proteases . It interacts with these enzymes, leading to a reaction that produces a fluorescent signal. This fluorescence can be measured, providing a quantitative assessment of the enzyme’s activity .
Biochemical Pathways
The biochemical pathways affected by Boc-Val-Pro-Arg-MCA (hydrochloride) are those involving trypsin-like serine proteases. These enzymes are part of the serine protease family, which is involved in many physiological and pathological processes, including digestion, immune response, blood coagulation, and apoptosis .
Pharmacokinetics
The resulting products, including the fluorescent 7-amino-4-methylcoumarin, can then be detected and measured .
Result of Action
The interaction of Boc-Val-Pro-Arg-MCA (hydrochloride) with trypsin-like serine proteases results in the production of a fluorescent signal. This signal can be used to quantify the activity of these enzymes, providing valuable information about their role in various biological processes .
Action Environment
The action of Boc-Val-Pro-Arg-MCA (hydrochloride) can be influenced by various environmental factors. For example, the pH of the environment can affect enzyme activity, and thus the effectiveness of this substrate. Additionally, temperature can also influence enzyme kinetics and stability .
Análisis Bioquímico
Biochemical Properties
Boc-Val-Pro-Arg-MCA (hydrochloride) plays a significant role in biochemical reactions. It interacts with trypsin-like serine proteases, a group of enzymes that cleave peptide bonds in proteins . The nature of these interactions is based on the compound’s ability to serve as a substrate for these enzymes .
Cellular Effects
The effects of Boc-Val-Pro-Arg-MCA (hydrochloride) on cells and cellular processes are primarily related to its role as a substrate for trypsin-like serine proteases . These enzymes are involved in various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boc-Val-Pro-Arg-MCA (hydrochloride) exerts its effects at the molecular level through its interactions with trypsin-like serine proteases . As a substrate for these enzymes, it can influence their activity, potentially leading to changes in gene expression and other cellular processes .
Metabolic Pathways
Boc-Val-Pro-Arg-MCA (hydrochloride) is involved in the metabolic pathways related to the activity of trypsin-like serine proteases . It interacts with these enzymes, which can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Boc-Val-Pro-Arg-MCA (hydrochloride) within cells and tissues are likely influenced by its interactions with trypsin-like serine proteases
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-val-pro-arg-amc hcl involves multiple steps, starting with the protection of amino acids and coupling reactions. The general synthetic route includes:
Protection of Amino Acids: The amino acids valine, proline, and arginine are protected using tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions.
Coupling Reactions: The protected amino acids are sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Attachment of 7-amino-4-methylcoumarin: The final step involves coupling the peptide sequence to 7-amino-4-methylcoumarin, followed by deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of Boc-val-pro-arg-amc hcl follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .
Análisis De Reacciones Químicas
Types of Reactions
Boc-val-pro-arg-amc hcl primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for proteases, which cleave the peptide bond, releasing the fluorescent 7-amino-4-methylcoumarin moiety .
Common Reagents and Conditions
Enzymes: Thrombin, trypsin-like serine proteases, and other proteinases.
Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer, and other suitable buffers to maintain optimal pH for enzymatic activity.
Reaction Conditions: Typically conducted at physiological pH (7.4) and temperature (37°C) to mimic biological conditions.
Major Products Formed
The major product formed from the enzymatic cleavage of Boc-val-pro-arg-amc hcl is 7-amino-4-methylcoumarin, which exhibits strong fluorescence under UV light .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride: Another substrate for protease activity assays, but releases a chromogenic product instead of a fluorescent one.
Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride: Similar fluorogenic substrate with a different peptide sequence.
Boc-Leu-Ser-Thr-Arg-7-amido-4-methylcoumarin: Another variant with a different peptide sequence, used for specific protease assays.
Uniqueness
Boc-val-pro-arg-amc hcl is unique due to its specific peptide sequence, which makes it a preferred substrate for certain proteases like thrombin. Its high sensitivity and strong fluorescence signal upon cleavage make it an excellent choice for various biochemical assays .
Propiedades
IUPAC Name |
tert-butyl N-[1-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N7O7.ClH/c1-17(2)25(37-30(43)45-31(4,5)6)28(42)38-14-8-10-22(38)27(41)36-21(9-7-13-34-29(32)33)26(40)35-19-11-12-20-18(3)15-24(39)44-23(20)16-19;/h11-12,15-17,21-22,25H,7-10,13-14H2,1-6H3,(H,35,40)(H,36,41)(H,37,43)(H4,32,33,34);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQGJTZGLVLVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46ClN7O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585095 | |
| Record name | N-(tert-Butoxycarbonyl)valylprolyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70375-24-5 | |
| Record name | N-(tert-Butoxycarbonyl)valylprolyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


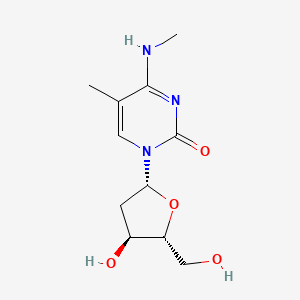
![2-[Bis(diphenylphosphino)methyl]pyridine](/img/structure/B1602218.png)
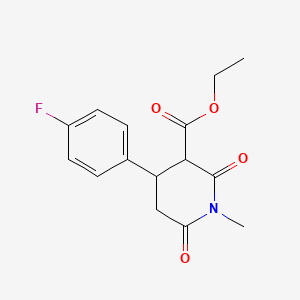

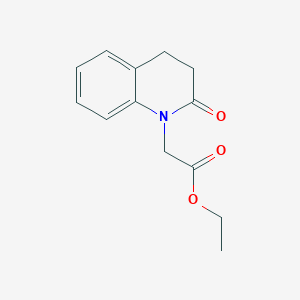
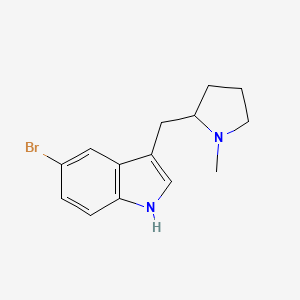
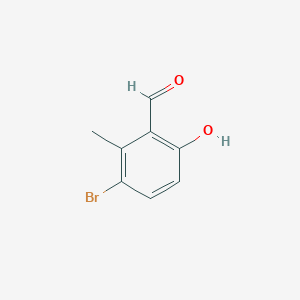
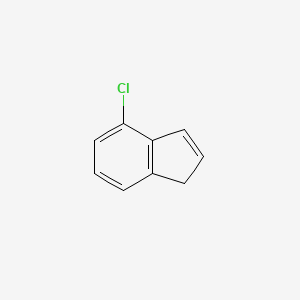
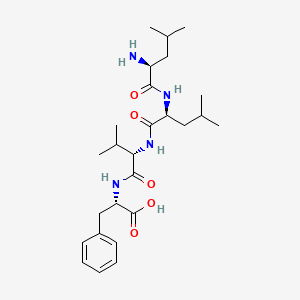

![1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B1602232.png)

